molecular formula C15H13FO2S B14030354 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde

Katalognummer: B14030354
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: IODIIRTURJDUMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde is an organic compound that features a benzaldehyde core substituted with benzyloxy, fluoro, and methylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(benzyloxy)-3-fluorobenzaldehyde with a methylthiolating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluoro and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro and methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methylthio)benzaldehyde: Similar in structure but lacks the benzyloxy and fluoro groups.

    4-(Benzyloxy)benzaldehyde: Lacks the fluoro and methylthio groups.

    3-Fluoro-4-(methylthio)benzaldehyde: Similar but lacks the benzyloxy group.

Uniqueness

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde is unique due to the combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of the benzyloxy group can enhance its solubility and stability, while the fluoro and methylthio groups can modulate its electronic properties and reactivity.

Eigenschaften

Molekularformel

C15H13FO2S

Molekulargewicht

276.3 g/mol

IUPAC-Name

3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13FO2S/c1-19-15-12(9-17)7-8-13(14(15)16)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI-Schlüssel

IODIIRTURJDUMD-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.